molecular formula C14H10ClFO2 B1393946 2-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-73-9

2-[(2-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393946
CAS No.: 1160249-73-9
M. Wt: 264.68 g/mol
InChI Key: MYFOIBOGLGLQRM-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative featuring a 2-fluorobenzyloxy substituent at the ortho position of the benzoyl ring. This compound is a reactive intermediate in organic synthesis, commonly used in the preparation of amides, esters, and other acylated products. Its molecular formula is C₁₄H₉ClFO₂, with a molecular weight of 279.68 g/mol (calculated from ). The presence of the electron-withdrawing fluorine atom and benzoyl chloride group renders it highly reactive toward nucleophiles.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-6-2-4-8-13(11)18-9-10-5-1-3-7-12(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOIBOGLGLQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-[(2-Fluorobenzyl)oxy]benzoyl chloride

General Synthetic Route

The synthesis typically involves two key steps:

Detailed Synthetic Procedure

Step 1: Fluorobenzylation of 4-Hydroxybenzaldehyde (or 2-Hydroxybenzaldehyde)
  • Starting materials: 4-hydroxybenzaldehyde or 2-hydroxybenzaldehyde and 2-fluorobenzyl bromide or chloride.
  • Conditions:
    • Phase-transfer catalysis using quaternary ammonium salts such as tetradecyltrimethyl ammonium bromide.
    • Base: Inorganic bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are preferred.
    • Solvent: Organic solvents like toluene, ethylbenzene, or di-tert-butyl ether facilitate the reaction and enable easy recovery by distillation.
    • Reaction system: Solid/liquid or liquid/liquid phase-transfer systems, with solid/liquid preferred for better yields.
  • Outcome: Formation of 4-(2-fluorobenzyloxy)benzaldehyde or 2-(2-fluorobenzyloxy)benzaldehyde with high purity after crystallization using ethyl acetate and hexane as solvents/non-solvents.
Step 2: Conversion to Benzoyl Chloride
  • Method: The aldehyde or corresponding acid derivative is converted to benzoyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).
  • Typical conditions:
    • Reaction under reflux in an inert solvent like dichloromethane or toluene.
    • Excess chlorinating agent ensures complete conversion.
    • Removal of by-products (SO2, HCl) by distillation or inert gas purge.
  • Purification: The crude benzoyl chloride is purified by vacuum distillation or recrystallization if solid.

Alternative Synthetic Approaches

Recent research has introduced oxidative dearomatization strategies and one-pot synthesis methods for related benzoyl fluorides and acids, which could be adapted for benzoyl chloride derivatives:

  • Oxidative dearomatization and difluoromethylation: Phenols are converted to 2,5-cyclohexadienones, which react under basic conditions with difluoromethyl 2-pyridyl sulfone to yield benzoyl fluorides. Adjusting conditions can lead to benzoyl chlorides or acids.
  • One-pot visible light mediated synthesis: Though primarily for N-substituted benzimidazoles, these mild, scalable methods using inorganic bases and ambient conditions hint at potential green chemistry adaptations for benzoyl chloride synthesis.

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Conditions Solvents Notes
1 Fluorobenzylation (Phase-transfer) 4-Hydroxybenzaldehyde + 2-fluorobenzyl bromide; Base: Na2CO3/K2CO3; Catalyst: tetradecyltrimethyl ammonium bromide Toluene, ethylbenzene, di-tert-butyl ether Solid/liquid system preferred; crystallization with ethyl acetate/hexane
2 Chlorination to benzoyl chloride Thionyl chloride (SOCl2) or oxalyl chloride; reflux Dichloromethane, toluene Removal of SO2, HCl by distillation; purification by vacuum distillation

Research Findings and Optimization Notes

  • Phase-transfer catalysis enhances the efficiency of fluorobenzylation, providing high yields and purity of the intermediate benzaldehyde derivatives.
  • Choice of base and solvent significantly affects reaction rate and product purity; carbonate bases and aromatic hydrocarbons are optimal.
  • Crystallization techniques using miscible organic solvents and non-solvents improve isolation and purity of intermediates.
  • Chlorination step requires careful control of temperature and reagent excess to avoid side reactions and degradation of the sensitive fluorobenzyl ether moiety.
  • Scalability : The process is amenable to industrial scale-up with optimization of solvent recovery and safety protocols for handling reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases like pyridine or triethylamine

Major Products

    Amides: Formed when reacting with amines

    Esters: Formed when reacting with alcohols

    Acids: Formed upon hydrolysis

Scientific Research Applications

2-[(2-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below summarizes key structural differences and physical properties of 2-[(2-fluorobenzyl)oxy]benzoyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzoyl Ring) Benzyl Group Substituents Density (g/cm³) Boiling Point (°C)
This compound C₁₄H₉ClFO₂ 279.68 None 2-fluoro N/A N/A
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride [] C₁₄H₉Cl₂FO₂ 299.12 5-chloro 3-fluoro N/A N/A
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride [] C₁₄H₈Cl₃FO₂ 333.56 5-chloro 2-chloro, 6-fluoro N/A N/A
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride [] C₁₄H₉Cl₃O₂ 315.58 5-chloro 3-chloro 1.406 (predicted) 427.5 (predicted)
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride [] C₁₅H₁₂ClFO₃ 294.71 3-methoxy 3-fluoro 1.288 (predicted) 404.0 (predicted)
Key Observations:

Substituent Effects: Halogen Addition: Chlorine substitution on the benzoyl ring (e.g., 5-chloro in ) increases molecular weight and density due to higher atomic mass and stronger van der Waals interactions. Positional Isomerism: The 2-fluorobenzyl group in the target compound vs. 3-fluorobenzyl () alters steric and electronic effects. Ortho-substituted fluorine may hinder nucleophilic attack compared to meta-substituted analogs.

Boiling Points :

  • Predicted boiling points correlate with molecular weight and polarity. For example, ’s compound (315.58 g/mol) has a higher predicted boiling point (427.5°C) than ’s compound (404.0°C, 294.71 g/mol) due to additional chlorine atoms .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs are used to synthesize bioactive molecules. For example, benzamide derivatives (similar to ) are explored for CNS applications .
  • Material Science : Fluorinated benzoyl chlorides are precursors for polymers with enhanced thermal stability .

Biological Activity

2-[(2-Fluorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of approximately 264.68 g/mol. This compound is characterized by its unique structure, which includes a benzoyl chloride moiety linked to a 2-fluorobenzyl ether. Its reactivity, particularly due to the acyl chloride group (-COCl), makes it a significant precursor in organic synthesis, especially in medicinal chemistry.

The presence of the fluorinated benzyl group in this compound is noteworthy, as it can alter lipophilicity and potentially enhance biological activity. The compound is primarily utilized for synthesizing more complex molecules, such as esters and amides, and serves as a bioconjugation agent for labeling biomolecules like proteins and antibodies.

Biological Activity

While specific biological activities of this compound are not extensively documented, related compounds with similar structures have been investigated for their pharmacological properties. The fluorine atom in the benzyl group may enhance the compound's lipophilicity and biological activity, making it a candidate for further studies in drug development.

Potential Applications

  • Synthesis of Fluorinated Analogues : Research has indicated that this compound can be used to synthesize fluorinated analogues of curcumin, which has potential medicinal properties due to its anti-inflammatory and antioxidant effects.
  • Bioconjugation : The compound has been employed as a bioconjugation agent, allowing for the attachment of fluorinated tags to biomolecules. This application is crucial for tracking biomolecules within cells and improving their stability.
  • Comparative Analysis : The structural uniqueness of this compound compared to other similar compounds highlights its potential distinct biological properties. For instance:
Compound NameMolecular FormulaKey Features
2-Fluorobenzoyl ChlorideC7H4ClFOSimpler structure; primarily an acylating agent.
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl ChlorideC14H9Cl2FO2Contains additional chlorine; used in proteomics research.
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl ChlorideC14H9ClFO2Different chlorine positioning; potentially different biological activities.

Case Studies and Research Findings

Q & A

Q. What are the carcinogenicity risks associated with prolonged exposure to this compound?

  • While no direct data exists for this compound, structurally related benzoyl chlorides and chlorinated toluenes are classified as Group 2A (probably carcinogenic) by IARC. Implement strict exposure controls: use fume hoods, monitor airborne concentrations, and adhere to OSHA Hazard Communication Standard (HCS 2012) guidelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Fluorobenzyl)oxy]benzoyl chloride

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